molecular formula C10H12FNO3S B13726200 2-Fluoro-4-(pyrrolidine-1-sulfonyl)-phenol

2-Fluoro-4-(pyrrolidine-1-sulfonyl)-phenol

Cat. No.: B13726200
M. Wt: 245.27 g/mol
InChI Key: RCMVLFVMAJLONK-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pyrrolidine-1-sulfonyl)-phenol is a chemical compound that features a fluorine atom, a pyrrolidine sulfonyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(pyrrolidine-1-sulfonyl)-phenol typically involves the introduction of the fluorine atom and the pyrrolidine sulfonyl group onto a phenol ring. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Fluorination: Introduction of the fluorine atom onto the phenol ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Sulfonylation: Attachment of the pyrrolidine sulfonyl group through sulfonylation reactions, often using sulfonyl chlorides and a base like triethylamine.

    Coupling Reactions: Use of coupling reactions to link the fluorinated phenol with the pyrrolidine sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(pyrrolidine-1-sulfonyl)-phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups present in the compound.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

2-Fluoro-4-(pyrrolidine-1-sulfonyl)-phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(pyrrolidine-1-sulfonyl)-phenol involves its interaction with specific molecular targets and pathways. The fluorine atom and sulfonyl group can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(methylsulfonyl)-phenol: Similar structure but with a methylsulfonyl group instead of a pyrrolidine sulfonyl group.

    4-(Pyrrolidine-1-sulfonyl)-phenol: Lacks the fluorine atom but contains the pyrrolidine sulfonyl group.

    2-Fluoro-phenol: Contains the fluorine atom but lacks the sulfonyl group.

Uniqueness

2-Fluoro-4-(pyrrolidine-1-sulfonyl)-phenol is unique due to the combination of the fluorine atom and the pyrrolidine sulfonyl group, which can confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C10H12FNO3S

Molecular Weight

245.27 g/mol

IUPAC Name

2-fluoro-4-pyrrolidin-1-ylsulfonylphenol

InChI

InChI=1S/C10H12FNO3S/c11-9-7-8(3-4-10(9)13)16(14,15)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6H2

InChI Key

RCMVLFVMAJLONK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)O)F

Origin of Product

United States

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